molecular formula C6H7ClF2N2O B11788901 6-(Difluoromethoxy)pyridin-2-amine hydrochloride

6-(Difluoromethoxy)pyridin-2-amine hydrochloride

Cat. No.: B11788901
M. Wt: 196.58 g/mol
InChI Key: XHUOCUMZXABCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)pyridin-2-amine hydrochloride (CAS: 1522367-76-5) is a high-purity chemical compound offered for research and development purposes. This compound features a pyridine core, a privileged scaffold in medicinal chemistry, strategically functionalized with a difluoromethoxy group and a primary amine. The incorporation of fluorine atoms is a well-established strategy in modern drug design, as fluorine-containing functional groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The specific molecular formula is C6H7ClF2N2O, with a molecular weight of 196.58 g/mol . This compound serves as a versatile synthetic intermediate and building block for the discovery and development of novel active compounds. Its structure makes it particularly valuable for constructing molecules for pharmaceutical and agrochemical research, especially in the creation of potential kinase inhibitors or other targeted therapies where the aminopyridine moiety is a critical pharmacophore . The hydrochloride salt form enhances its stability and solubility for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H7ClF2N2O

Molecular Weight

196.58 g/mol

IUPAC Name

6-(difluoromethoxy)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-5-3-1-2-4(9)10-5;/h1-3,6H,(H2,9,10);1H

InChI Key

XHUOCUMZXABCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Hydrazine Substitution :

    • Starting material: 3-substituted-2,5,6-trifluoropyridine (substituent = difluoromethoxy at 6-position).

    • Reaction with hydrazine monohydrate (3–15 equivalents) in a C1–4 alcohol (e.g., methanol) at 50–150°C for 2–10 hours yields 2-hydrazino-3-substituted-5,6-difluoropyridine.

  • Catalytic Reduction :

    • The hydrazino intermediate is reduced using hydrogen gas and Raney nickel (2–15 wt%) in a C1–4 alcohol at 10–35°C for 10–30 hours, producing the 2-amino derivative.

Optimization Insights

  • Solvent Choice : Methanol or ethanol enhances reaction efficiency due to polar protic properties.

  • Catalyst Loading : Raney nickel at 5–12 wt% balances cost and activity.

  • Purity : The patent reports high-purity outputs (>95%) without requiring chromatographic purification.

Nitro Group Reduction Approaches

Analogous to methods for 6-(difluoromethoxy)pyridin-3-amine, nitro reduction provides an alternative pathway for the 2-amine isomer.

Protocol

  • Nitro Intermediate Synthesis :

    • Start with 2-nitro-6-(difluoromethoxy)pyridine, synthesized via SNAr of 2-nitro-6-fluoropyridine with difluoromethoxide (generated from ClCF2H and base).

  • Catalytic Hydrogenation :

    • Reduce the nitro group using hydrogen gas and 10% Pd/C in methanol at ambient conditions, achieving near-quantitative conversion.

  • Hydrochloride Formation :

    • Treat the free amine with HCl in ethanol, followed by crystallization.

Critical Parameters

  • Nucleophilic Substitution : Requires anhydrous DMF and elevated temperatures (80–100°C) for 12–24 hours.

  • Reduction Efficiency : Pd/C outperforms iron/HCl systems, which may require prolonged heating (20 hours at 80°C).

Direct Amination Strategies

Direct amination of halogenated precursors offers a streamlined route, though regioselectivity challenges persist.

SNAr with Ammonia

  • Substrate Preparation :

    • 2-Chloro-6-(difluoromethoxy)pyridine serves as the starting material.

  • Amination :

    • React with aqueous ammonia under copper catalysis (150°C, 12 hours), yielding the 2-amine derivative.

Limitations

  • Side Reactions : Competing hydrolysis or over-amination may occur without precise temperature control.

  • Yield : Typically 60–70%, necessitating purification via recrystallization.

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, scalability, and practicality:

MethodStarting MaterialKey StepsYield (%)Purity (%)Scalability
Hydrazine Reduction3-substituted-2,5,6-trifluoropyridineHydrazination, catalytic reduction65–75>95High
Nitro Reduction2-nitro-6-(difluoromethoxy)pyridineSNAr, hydrogenation80–9090–95Moderate
Direct Amination2-chloro-6-(difluoromethoxy)pyridineCopper-catalyzed amination60–7085–90Low

Challenges and Innovations

Amino Group Stability

  • Protection Strategies : Acetylation or Boc protection prevents oxidation during difluoromethoxy installation, though deprotection adds steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-(Difluoromethoxy)pyridin-2-amine hydrochloride is being explored as a potential lead compound in drug discovery. Its structural features suggest possible interactions with biological targets, making it a candidate for therapeutic applications. Interaction studies often utilize techniques such as:

  • Binding affinity assays : To evaluate how well the compound binds to specific receptors or enzymes.
  • In vitro bioassays : To assess biological activity against various cell lines.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Agrochemicals

In agrochemical research, derivatives of pyridine compounds, including this compound, have been investigated for their insecticidal properties. For instance, analogs of this compound have shown promise in enhancing the efficacy of neonicotinoid insecticides like Imidacloprid and Thiacloprid. Research indicates that these analogs exhibit varying degrees of biological activity against pests such as Myzus persicae (green peach aphid) and other agricultural pests.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table outlines key differences:

Compound NameStructural FeaturesBiological Activity
6-(Difluoromethoxy)pyridin-2-amine Difluoromethoxy group at C6, amino group at C2Potential lead in medicinal chemistry
Imidacloprid Chloropyridine derivativeEffective insecticide
Thiacloprid Thiazole-containing pyridineInsecticidal activity

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Antifungal Activity : Some derivatives have shown antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests demonstrated varying levels of inhibition, suggesting a pathway for developing new antifungal agents.
  • Insecticidal Efficacy : A study evaluated the insecticidal activity of difluoromethoxylated compounds against agricultural pests. Results indicated that certain derivatives were significantly more effective than traditional insecticides at lower concentrations.
  • Cancer Research : Preliminary investigations into the anticancer properties of related compounds revealed moderate activity against various cancer cell lines, emphasizing the need for further exploration in this domain.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyridine Core

Table 1: Substituent Effects on Pyridin-2-amine Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride -OCF₂H (6) C₆H₆F₂N₂O·2HCl 225.04 High purity (99%), refrigeration-stable; potential intermediate for kinase inhibitors .
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride -N-piperazinyl (6) C₉H₁₅ClN₄ 214.70 Bulky substituent; likely used in drug discovery for modulating receptor binding .
6-(Difluoromethyl)pyridin-3-amine hydrochloride -CF₂H (6) C₆H₇ClF₂N₂ 196.59 Difluoromethyl group increases lipophilicity; 95% purity (research grade) .
5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride -OCF₂H (2), -CH₂Cl (5) C₇H₆ClF₂NO·HCl 238.06 Dual functional groups for further derivatization; used in prodrug synthesis .

Key Observations :

  • Positional Isomerism : Moving the substituent from the 6-position (target compound) to the 3-position (e.g., 6-(Difluoromethyl)pyridin-3-amine hydrochloride) alters electronic distribution, affecting binding to biological targets .

Pharmacological Relevance

Pexidartinib Hydrochloride ():

  • Structure : Contains a pyridin-2-amine core with complex substituents, including trifluoromethyl and chloropyrrolopyridine groups.
  • Comparison : The target compound’s simpler structure (single difluoromethoxy group) may serve as a precursor for similar drugs, balancing metabolic stability and synthetic accessibility .
Table 2: Industrial Availability and Pricing
Compound Name Purity Price (per 1g) Supplier
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride 99% $265.00 Combi-Blocks
6-(Difluoromethyl)pyridin-3-amine hydrochloride 95% ~$200–250 Fluorochem
5-(Chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride 95% Not listed Beijing Pharm

Key Observations :

  • Higher purity (99%) in the target compound ensures reliability for pharmaceutical R&D, though cost is elevated compared to 95% grades .

Biological Activity

6-(Difluoromethoxy)pyridin-2-amine hydrochloride is a pyridine derivative characterized by the presence of a difluoromethoxy group at the 6-position and an amino group at the 2-position. This compound has gained attention in medicinal chemistry and agrochemicals due to its unique electronic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The molecular formula of this compound is C7_7H7_7ClF2_2N2_2O, with a molecular weight of approximately 144.12 g/mol. The difluoromethoxy group enhances the compound's electrophilicity, making it reactive in various chemical environments. Its structure allows for nucleophilic substitutions, particularly involving the amino group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a significant role in regulating gene expression and cellular processes.

Interaction Studies

Several studies have employed techniques such as molecular docking and binding affinity assays to evaluate the interaction of this compound with various biological targets:

  • Histone Deacetylases (HDACs) : Inhibitors like this compound can modulate HDAC activity, affecting cancer cell proliferation. For example, fluorinated derivatives have shown increased potency against specific HDAC isoforms compared to non-fluorinated counterparts .
  • Binding Affinity : The compound's binding affinity to HDACs has been quantitatively assessed, revealing IC50_{50} values in the low micromolar range, indicating significant inhibitory potential .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was reported to inhibit cell growth in prostate cancer cells effectively .
  • Agrochemical Applications : The compound's structural similarities to known agrochemicals have prompted investigations into its efficacy against pests. It has been noted that derivatives of this compound exhibit varying levels of activity against common agricultural pests like Myzus persicae (green peach aphid), with some derivatives being significantly more potent than established pesticides .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameSimilarity ScoreUnique Features
5-Bromo-4-(difluoromethoxy)pyridin-2-amine0.85Contains a bromine substituent enhancing reactivity
4-Bromo-2-(difluoromethoxy)pyridine0.78Different substitution pattern affecting properties
3-Bromo-6-(difluoromethyl)pyridin-2-amine0.77Variation in bromine position influencing activity
2-Amino-6-(trifluoromethyl)pyridine0.96Trifluoromethyl group increases lipophilicity

This table illustrates how the specific substitution pattern on the pyridine ring contributes to distinct chemical reactivity and biological activity.

Q & A

Q. Methodological steps :

  • Chloride verification : Add silver nitrate to an aqueous solution; a white precipitate confirms HCl counterion .
  • Purity assays :
    • Sulfated ash : ≤0.1% indicates minimal inorganic impurities .
    • Loss on drying : ≤0.5% at 105°C ensures low moisture content .
  • Spectroscopic analysis :
    • ¹⁹F NMR : Peaks near -80 ppm (CF₂O) confirm difluoromethoxy substitution .
    • HPLC-MS : Compare retention times and m/z with reference standards (e.g., CAS 1646152-50-2 analogs) .

Advanced: How can conflicting NMR data for this compound be resolved, particularly in distinguishing regioisomers?

Q. Approach :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, pyridine C2-amine protons show distinct coupling with adjacent carbons.
  • Computational modeling : Compare experimental ¹⁹F shifts with density functional theory (DFT)-predicted values for regioisomers .
  • Comparative analysis : Use analogs like 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (DTXSID60614369) to benchmark spectral patterns .

Advanced: What strategies mitigate impurities during large-scale synthesis of this compound?

Q. Key strategies :

  • Reaction monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry.
  • By-product identification : LC-MS can detect common impurities, such as des-fluoro or over-alkylated derivatives (e.g., 5-Bromo-3-(difluoromethoxy)pyridin-2-amine analogs) .
  • Crystallization optimization : Control cooling rates and solvent ratios (e.g., ethanol/water) to favor pure hydrochloride salt precipitation .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Q. Methodology :

  • LC-UV/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation. Detect at λ = 260 nm (pyridine absorbance) .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOQ (≤10 ng/mL), and precision (RSD < 5%) .

Advanced: How does the difluoromethoxy group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Q. Mechanistic insights :

  • Metabolic stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes, extending half-life (t₁/₂).
  • Lipophilicity : LogP increases by ~0.5 units vs. methoxy analogs, enhancing membrane permeability (see [2-(Difluoromethoxy)phenyl]methanamine studies) .
  • In vivo imaging : ¹⁸F-labeled analogs enable PET tracking, leveraging fluorine’s favorable nuclear properties .

Basic: What safety and handling protocols are recommended for this compound?

Q. Guidelines :

  • PPE : Use nitrile gloves and fume hoods to prevent inhalation/contact.
  • Storage : Keep at 2–8°C in airtight containers; hydrochloride salts are hygroscopic .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid HF release .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?

Q. Experimental design :

  • Scaffold modification : Synthesize derivatives with varying substituents (e.g., 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride) to probe binding pocket interactions .
  • Assay conditions : Use TR-FRET-based kinase assays (e.g., EGFR, VEGFR2) with ATP concentrations near Km.
  • Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .

Basic: What are the stability-indicating methods for this compound under accelerated degradation conditions?

Q. Protocols :

  • Forced degradation : Expose to 40°C/75% RH (14 days) or 0.1N HCl/NaOH (24 hrs).
  • HPLC-DAD : Monitor degradation products (e.g., hydrolyzed difluoromethoxy to hydroxyl) using a gradient elution .
  • Mass balance : Ensure total degradation products + intact compound = 98–102% .

Advanced: How can computational chemistry predict the interaction of this compound with biological targets?

Q. Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model binding to adenosine receptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability under physiological conditions.
  • Free energy calculations : Apply MM-PBSA to rank derivative affinities vs. experimental IC₅₀ data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.